Methyl 3-amino-4-(propylamino)benzoate

Overview

Description

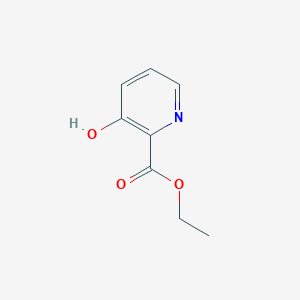

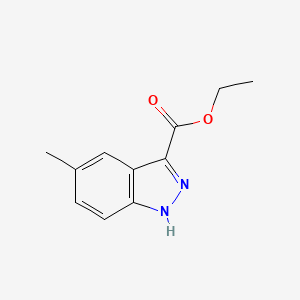

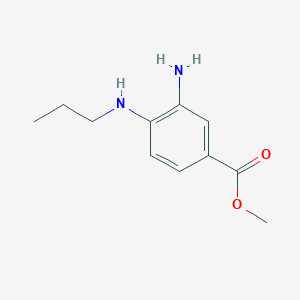

“Methyl 3-amino-4-(propylamino)benzoate” is a chemical compound with the molecular formula C11H16N2O2 . It is used for scientific research and development .

Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4-(propylamino)benzoate” is 1S/C11H16N2O2/c1-3-6-13-10-5-4-8(7-9(10)12)11(14)15-2/h4-5,7,13H,3,6,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(propylamino)benzoate” has a molecular weight of 208.26 . It is recommended to be stored in a refrigerator .Scientific Research Applications

Anticonvulsant Activity

Research has highlighted the synthesis and evaluation of enaminones, including Methyl 3-amino-4-(propylamino)benzoate derivatives, for their anticonvulsant properties. These compounds were tested using the amygdala kindling model for seizures, with findings suggesting the potential of these compounds as safer anticonvulsant alternatives due to minimized toxicity and effective protection against maximal electroshock seizures (Scott et al., 1993).

Herbicidal Application

Another study focused on the synthesis of herbicidal components, where Methyl 3-amino-4-(propylamino)benzoate derivatives were used for weed control. The research led to the development of radiolabeled compounds of ZJ0273, demonstrating its broad-spectrum herbicidal efficiency, particularly in oilseed rape cultivation in China (Yang et al., 2008).

Neurological Disorders Treatment

A significant finding is related to the use of sodium benzoate, a derivative of benzoic acid, which is structurally related to Methyl 3-amino-4-(propylamino)benzoate, as an add-on treatment for schizophrenia. This study showed that sodium benzoate significantly improved symptoms and cognitive functions in patients with schizophrenia, indicating the potential therapeutic benefits of benzoate derivatives in treating neurological disorders (Lane et al., 2013).

Synthesis of Polymers

Research into the inductive effect-assisted chain-growth polycondensation has opened new avenues in the synthesis of meta-substituted aromatic polyamides. Studies have shown that Methyl 3-amino-4-(propylamino)benzoate derivatives can be effectively used in the polymerization process to produce polymers with low polydispersities, indicating their significant role in materials science (Sugi et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-amino-4-(propylamino)benzoate is a type of benzoate compound . Benzoate compounds are often designed to act as local anesthetics . The primary targets of local anesthetics are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses .

Mode of Action

Local anesthetics like Methyl 3-amino-4-(propylamino)benzoate bind to specific parts of the sodium ion channels on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 3-amino-4-(propylamino)benzoate is the nerve impulse conduction pathway . By blocking sodium ion channels, the compound prevents the propagation of nerve impulses along nerve fibers . This blockage disrupts the normal flow of signals along the nerves, leading to a temporary loss of sensation in the local area where the anesthetic is applied .

Result of Action

The primary result of Methyl 3-amino-4-(propylamino)benzoate’s action is the temporary loss of sensation in the local area where the anesthetic is applied . This is achieved through its inhibitory effect on nerve impulse conduction .

properties

IUPAC Name |

methyl 3-amino-4-(propylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-6-13-10-5-4-8(7-9(10)12)11(14)15-2/h4-5,7,13H,3,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPJPXAGTCJEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560833 | |

| Record name | Methyl 3-amino-4-(propylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-(propylamino)benzoate | |

CAS RN |

762295-22-7 | |

| Record name | Methyl 3-amino-4-(propylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)